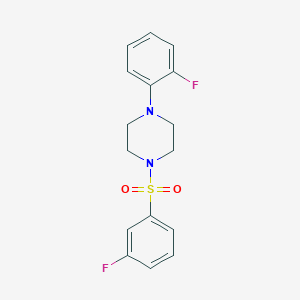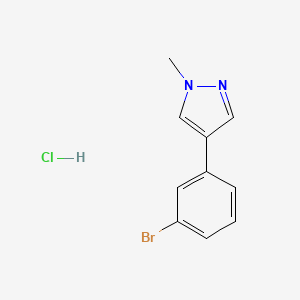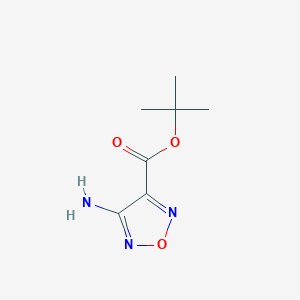
1-(2-氟苯基)-4-(3-氟苯基)磺酰哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-FLUOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of fluorine atoms on the phenyl rings and a sulfonyl group attached to a piperazine ring
科学研究应用
1-(3-FLUOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and inflammatory diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
准备方法
The synthesis of 1-(3-FLUOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions, where fluorine atoms are substituted onto the phenyl rings.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.
化学反应分析
1-(3-FLUOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings or the piperazine ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of 1-(3-FLUOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-(3-FLUOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)-4-(4-fluorophenyl)sulfonylpiperazine: This compound has a similar structure but with the fluorine atom on the 4-position of the phenyl ring. It may exhibit different chemical and biological properties due to the positional isomerism.
1-(2-Chlorophenyl)-4-(3-fluorophenyl)sulfonylpiperazine: The presence of a chlorine atom instead of a fluorine atom can lead to variations in reactivity and biological activity.
1-(2-Fluorophenyl)-4-(3-methylphenyl)sulfonylpiperazine:
The uniqueness of 1-(3-FLUOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE lies in its specific substitution pattern and the presence of fluorine atoms, which can influence its reactivity and interactions with biological targets.
属性
IUPAC Name |
1-(2-fluorophenyl)-4-(3-fluorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2S/c17-13-4-3-5-14(12-13)23(21,22)20-10-8-19(9-11-20)16-7-2-1-6-15(16)18/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXJBSXSXQRKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide](/img/structure/B2419603.png)
![ethyl 6-(4-bromobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2419605.png)
![N-(5-chloro-2-methoxyphenyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2419606.png)

![N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2419609.png)
![[3,4-Bis(acetyloxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2419610.png)


![1-{1-[(Dimethylsulfamoyl)amino]-3-(3-fluorophenyl)propan-2-YL}imidazolidin-2-one](/img/structure/B2419618.png)
![6-amino-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2419619.png)
![2-(2-chloro-6-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2419622.png)

![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2419624.png)
![1-[(furan-2-yl)methyl]-4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2419625.png)
